molecular formula C8H5BrN2O B573059 5-Bromo-2,7-naphthyridin-1(2H)-one CAS No. 1260663-94-2

5-Bromo-2,7-naphthyridin-1(2H)-one

Cat. No.: B573059
CAS No.: 1260663-94-2
M. Wt: 225.045
InChI Key: RWGQMAFKJDUXAV-UHFFFAOYSA-N
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Description

5-Bromo-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or receptor ligands.

    Medicine: Explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Safety and Hazards

5-Bromo-2,7-naphthyridin-1(2H)-one is classified as a warning signal word. It has several precautionary statements including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-naphthyridin-1(2H)-one typically involves the bromination of 2,7-naphthyridin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming naphthyridine N-oxides.

    Reduction: Reduction reactions may lead to the removal of the bromine atom, forming 2,7-naphthyridin-1(2H)-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridin-1(2H)-one: The parent compound without the bromine atom.

    5-Chloro-2,7-naphthyridin-1(2H)-one: A similar compound with a chlorine atom instead of bromine.

    5-Iodo-2,7-naphthyridin-1(2H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

5-Bromo-2,7-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine’s properties, such as its size and ability to participate in halogen bonding, can make this compound distinct from its chloro and iodo analogs.

Properties

IUPAC Name

5-bromo-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-3-6-5(7)1-2-11-8(6)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABGQOLVZFQDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-94-2
Record name 5-bromo-1,2-dihydro-2,7-naphthyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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